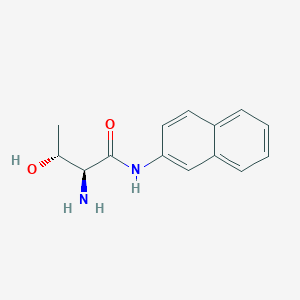

L-Thréonine bêta-naphtylamide

Vue d'ensemble

Description

L-Threonine beta-naphthylamide is a synthetic compound derived from L-threonine, an essential amino acid. This compound is primarily used in proteomics research and has a molecular formula of C14H16N2O2 with a molecular weight of 244.21 . It is known for its applications in biochemical assays and diagnostics, particularly as an enzyme substrate.

Applications De Recherche Scientifique

L-Threonine beta-naphthylamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and assays.

Biology: It serves as a substrate in enzyme assays to study enzyme kinetics and activity.

Medicine: It is utilized in diagnostic assays to detect specific enzymes or metabolites.

Industry: It is employed in the production of pharmaceuticals and other fine chemicals.

Mécanisme D'action

Target of Action

L-Threonine beta-naphthylamide primarily targets L-Threonine Transaldolases (LTTAs) . LTTAs are a class of pyridoxal-5′-phosphate (PLP) dependent enzymes responsible for the biosynthesis of diverse β-hydroxy amino acids . They play a key role in the biosynthesis of therapeutic natural products .

Mode of Action

L-Threonine beta-naphthylamide interacts with its target LTTAs to catalyze the trans-aldehyde reaction of L-threonine and an aldehyde, producing L-threo-β-hydroxy-α-amino acids with excellent stereoselectivity . This interaction results in the formation of two new stereogenic centers in a catalytic step .

Biochemical Pathways

The primary biochemical pathway affected by L-Threonine beta-naphthylamide is the biosynthesis of β-hydroxy-α-amino acids . Threonine aldolases, which catalyze a reversible chemical reaction of cleavage of threonine into glycine and acetaldehyde, have been reported as biocatalysts using various aldehydes and glycine as substrates to generate useful β-hydroxy-α-amino acids .

Pharmacokinetics

It’s known that l-threonine, a related compound, is a precursor to the amino acids glycine and serine . It acts as a lipotropic in controlling fat build-up in the liver . More research is needed to fully understand the ADME properties of L-Threonine beta-naphthylamide.

Result of Action

The result of L-Threonine beta-naphthylamide’s action is the production of β-hydroxy-α-amino acids . These compounds have utility as small molecule drugs, precursors for beta-lactone antibiotics, and building blocks for polypeptides .

Action Environment

The action of L-Threonine beta-naphthylamide can be influenced by various environmental factors. For instance, lysosomal damage can be induced by biologically active endogenous or exogenous agents such as silica, monosodium urate and oxalate crystals, misfolded protein fibrils, amyloids, l-leucyl-leucine methyl ester (LLOMe), and glycyl-l-phenylalanine 2-naphthylamide . These factors can potentially affect the compound’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

L-Threonine beta-naphthylamide is involved in the transaldolation reaction catalyzed by L-threonine transaldolases (LTTAs) . This reaction is crucial for the enantioselective synthesis of β-hydroxy-α-amino acids . The compound interacts with various enzymes and biomolecules, and these interactions are often controlled, resulting in a specific stereochemistry at C α and C β positions .

Cellular Effects

It is known that the compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of L-Threonine beta-naphthylamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, particularly through its interactions with LTTAs .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, potentially due to its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of L-Threonine beta-naphthylamide can vary with different dosages in animal models .

Metabolic Pathways

L-Threonine beta-naphthylamide is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

It is known that the compound can interact with various transporters or binding proteins, potentially influencing its localization or accumulation .

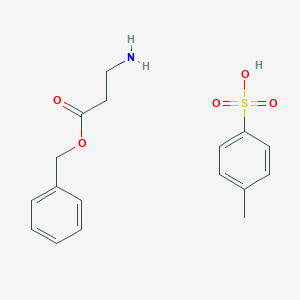

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: L-Threonine beta-naphthylamide can be synthesized through the formal condensation of the carboxy group of L-threonine with the amino group of beta-naphthylamine . This reaction typically requires a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods: Industrial production of L-Threonine beta-naphthylamide involves microbial fermentation processes. Metabolic engineering of microorganisms like Escherichia coli and Corynebacterium glutamicum has been employed to enhance the production of L-threonine, which is then chemically modified to produce L-Threonine beta-naphthylamide .

Analyse Des Réactions Chimiques

Types of Reactions: L-Threonine beta-naphthylamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the beta-naphthylamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as halides or amines are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

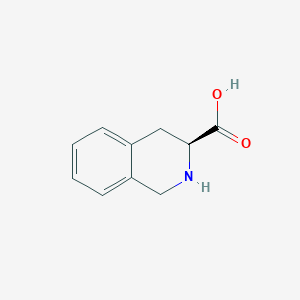

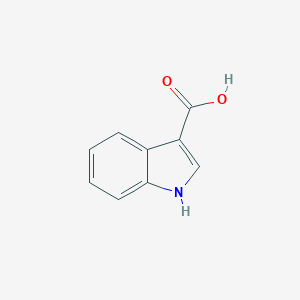

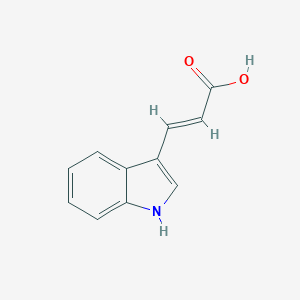

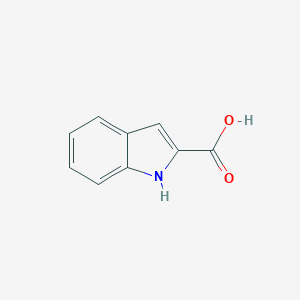

Comparaison Avec Des Composés Similaires

- L-threonine 2-naphthylamide

- N-(2-naphthyl)-L-threoninamide

- N-threonyl-2-aminonaphthalene

Propriétés

IUPAC Name |

2-amino-3-hydroxy-N-naphthalen-2-ylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-9(17)13(15)14(18)16-12-7-6-10-4-2-3-5-11(10)8-12/h2-9,13,17H,15H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFAUIPJOQKLMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC1=CC2=CC=CC=C2C=C1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.